Pyridin-3-ylmethanesulfonyl Chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

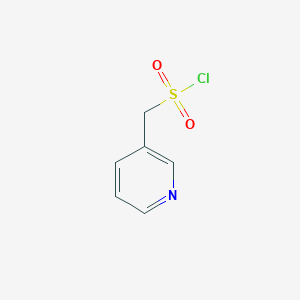

Pyridin-3-ylmethanesulfonyl Chloride is an organic compound with the molecular formula C6H6ClNO2S. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its reactivity and is used in various chemical synthesis processes, particularly in the formation of sulfonyl derivatives.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Pyridin-3-ylmethanesulfonyl Chloride can be synthesized through several methods. One common method involves the reaction of 3-aminopyridine with 1,5-naphthalenedisulfonic acid and isoamyl nitrite in a microchannel reactor. This process involves diazotization followed by chlorosulfonylation, resulting in the formation of this compound . Another method involves the reaction of pyridine-3-sulfonic acid with phosphorus pentachloride in a solvent such as chlorobenzene or trifluoromethylbenzene .

Industrial Production Methods

Industrial production of this compound often utilizes continuous flow processes in microchannel reactors. These reactors offer advantages such as mild reaction conditions, good safety, simple operation, and high yield . The use of microchannel reactors allows for the automatic and continuous operation of diazotization and chlorosulfonylation processes, making it suitable for large-scale production.

Analyse Des Réactions Chimiques

Types of Reactions

Pyridin-3-ylmethanesulfonyl Chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

Oxidation and Reduction Reactions: It can be involved in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Common reagents used in reactions with this compound include organolithium and organomagnesium compounds . These reagents facilitate the formation of various substituted and functionalized pyridine derivatives.

Major Products Formed

The major products formed from reactions involving this compound include sulfonyl derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Applications De Recherche Scientifique

Chemical Properties and Reactivity

Chemical Structure : Pyridin-3-ylmethanesulfonyl chloride features a pyridine ring attached to a methanesulfonyl chloride group. This configuration imparts distinct reactivity, particularly towards nucleophiles such as amines and alcohols.

Reactivity :

- Sulfonylation Reactions : The sulfonyl chloride group is highly reactive, enabling the formation of sulfonamide and sulfonate ester linkages when reacted with nucleophiles. This makes it a crucial reagent in organic synthesis.

- Substitution Reactions : It undergoes substitution reactions, allowing for the modification of various organic compounds, which is essential in drug development and material science.

Organic Synthesis

This compound is widely used as a reagent in the synthesis of various organic compounds. It serves as an intermediate in the production of sulfonamide derivatives, which are important in pharmaceuticals. The compound's ability to form stable sulfonamide bonds makes it a key player in creating active pharmaceutical ingredients (APIs) .

Medicinal Chemistry

The compound has been utilized in the development of novel therapeutic agents. For example, it has been involved in synthesizing inhibitors targeting specific kinases associated with cancer. Research has shown that derivatives of this compound can inhibit c-KIT kinase mutations, offering potential treatments for gastrointestinal stromal tumors (GIST) and other malignancies .

Biological Modifications

In biological research, this compound is employed to modify biomolecules such as proteins and peptides through sulfonylation reactions. This modification can significantly alter the biological activity of these molecules, making them useful for studying biochemical pathways or developing new drugs .

Case Study 1: Inhibition of CYP Enzymes

A study investigated the effects of this compound derivatives on cytochrome P450 enzymes (CYP). The findings indicated that certain derivatives exhibited potent inhibition of CYP3A4, suggesting their potential role in drug-drug interactions and metabolic pathways .

| Compound | IC50 (μM) | % TDI | k_obs (min⁻¹) |

|---|---|---|---|

| 4 | 0.34 | 66 | 0.0921 |

| 5 | >50 | 4 | 0.0023 |

| 11 | 0.04 | 36 | 0.0386 |

Case Study 2: Synthesis of Anti-Cancer Agents

Research highlighted the synthesis of anti-cancer agents using this compound as a key intermediate. The synthesized compounds demonstrated efficacy against various cancer cell lines, indicating the compound's utility in developing novel anticancer therapies .

Activité Biologique

Pyridin-3-ylmethanesulfonyl chloride (PMSC) is a synthetic organic compound characterized by its pyridine core and a methanesulfonyl chloride functional group. This structure contributes to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of PMSC, focusing on its antimicrobial and anticancer properties, as well as its interactions with various biological targets.

Chemical Structure and Properties

PMSC's chemical structure can be represented as follows:

- Molecular Formula : C₆H₆ClN₃O₂S

- Molecular Weight : 195.64 g/mol

- Functional Groups : Pyridine ring, methanesulfonyl chloride

The presence of the methanesulfonyl chloride group enhances the compound's reactivity, making it suitable for various chemical transformations.

Antimicrobial Activity

Research indicates that PMSC exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial and fungal strains, making it a candidate for further development in treating infections. The mechanism of action appears to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Bactericidal |

| Escherichia coli | 16 µg/mL | Bactericidal |

| Candida albicans | 64 µg/mL | Fungicidal |

These findings suggest that PMSC could be developed into an effective antimicrobial agent, particularly against resistant strains.

Anticancer Properties

PMSC has also been evaluated for its anticancer potential. Studies have demonstrated that it can induce apoptosis in cancer cell lines, including breast and colon cancer cells. The compound appears to interfere with cell cycle progression and promote cell death through both intrinsic and extrinsic apoptotic pathways.

| Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Apoptosis induction |

| HCT116 (Colon Cancer) | 10 | Cell cycle arrest |

| A549 (Lung Cancer) | 20 | Activation of caspase pathways |

The observed cytotoxic effects are attributed to the compound's ability to modulate signaling pathways involved in cell survival and proliferation.

Case Studies

- Antimicrobial Efficacy Against Biofilms : A study investigated the efficacy of PMSC against biofilms formed by Staphylococcus aureus. The results indicated that PMSC not only inhibited biofilm formation but also disrupted established biofilms, highlighting its potential in treating chronic infections associated with biofilm formation .

- In Vivo Antitumor Activity : In a mouse model of breast cancer, administration of PMSC resulted in a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues treated with PMSC, suggesting its potential as an effective anticancer agent .

The exact mechanism by which PMSC exerts its biological effects is still under investigation. However, preliminary studies suggest that it may act through:

- Inhibition of Enzymatic Activity : PMSC may inhibit specific enzymes involved in microbial metabolism or cancer cell proliferation.

- Disruption of Membrane Integrity : The methanesulfonyl chloride group may interact with lipid membranes, leading to increased permeability and cell death.

- Signal Transduction Modulation : PMSC might influence key signaling pathways related to cell survival and apoptosis.

Propriétés

IUPAC Name |

pyridin-3-ylmethanesulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO2S/c7-11(9,10)5-6-2-1-3-8-4-6/h1-4H,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMERRCYWGAOVGQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CS(=O)(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40405313 |

Source

|

| Record name | Pyridin-3-ylmethanesulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40405313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159290-96-7 |

Source

|

| Record name | Pyridin-3-ylmethanesulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40405313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.